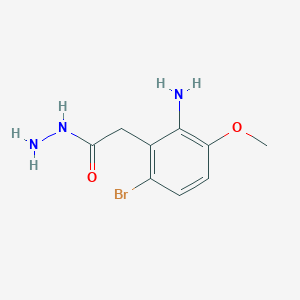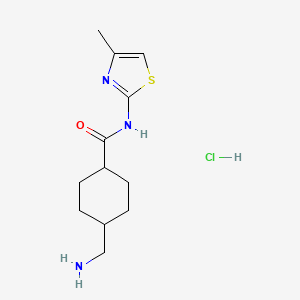
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol: is an organic compound that features a fluorinated aromatic ring and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and piperidine.
Reaction: The aldehyde group of 4-fluoro-2-methylbenzaldehyde undergoes a nucleophilic addition reaction with piperidine in the presence of a reducing agent such as sodium borohydride.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.
Major Products
Oxidation: The major product is (4-Fluoro-2-methylphenyl)(piperidin-4-yl)ketone.
Reduction: The major product is a reduced form of the aromatic ring.
Substitution: The major products are derivatives where the fluorine atom is replaced by other functional groups.
科学研究应用
Chemistry
In chemistry, (4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the piperidine ring makes it a candidate for binding to various biological targets, including receptors and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- (4-Methylphenyl)(piperidin-4-yl)methanol
- (4-Chloro-2-methylphenyl)(piperidin-4-yl)methanol
Uniqueness
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol is unique due to the presence of both a fluorine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
1189106-97-5 |
|---|---|
分子式 |
C13H18FNO |
分子量 |
223.29 g/mol |
IUPAC 名称 |
(4-fluoro-2-methylphenyl)-piperidin-4-ylmethanol |
InChI |
InChI=1S/C13H18FNO/c1-9-8-11(14)2-3-12(9)13(16)10-4-6-15-7-5-10/h2-3,8,10,13,15-16H,4-7H2,1H3 |
InChI 键 |
APUCBKDTMBUIOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)C(C2CCNCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















